Cas no 2229070-86-2 (3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid)
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid
- 2229070-86-2
- EN300-1941600
-
- Inchi: 1S/C8H9F5O3/c9-7(10,8(11,12)13)3-6(5(15)16)1-4(14)2-6/h4,14H,1-3H2,(H,15,16)
- InChI Key: PIWWFEOIDSAPEF-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(CC1(C(=O)O)CC(C1)O)F
Computed Properties
- Exact Mass: 248.04718496g/mol
- Monoisotopic Mass: 248.04718496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 57.5Ų
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941600-1g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-5g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 5g |
$3273.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-10g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 10g |
$4852.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-0.05g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-0.1g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-0.25g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-0.5g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-1.0g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 1g |
$1129.0 | 2023-05-25 | ||
| Enamine | EN300-1941600-2.5g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1941600-5.0g |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid |
2229070-86-2 | 5g |
$3273.0 | 2023-05-25 |
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid
Research Briefing on 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid (CAS: 2229070-86-2)
3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid (CAS: 2229070-86-2) is a fluorinated cyclobutane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid moiety, and a pentafluoropropyl side chain, which confers enhanced metabolic stability and lipophilicity. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Recent research has focused on the synthetic pathways and optimization strategies for producing 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route involving a multi-step sequence starting from commercially available fluorinated precursors. The authors reported a 65% overall yield and highlighted the critical role of protecting group strategies in achieving high regioselectivity during the cyclization step. This advancement is expected to facilitate broader access to the compound for further pharmacological evaluations.
In the context of drug discovery, 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid has been investigated as a scaffold for designing inhibitors of metalloproteinases, a class of enzymes implicated in various pathological conditions such as cancer metastasis and inflammatory diseases. A recent preprint (BioRxiv, 2024) described the compound's ability to chelate zinc ions in the active site of matrix metalloproteinase-9 (MMP-9), with an IC50 value of 12.3 µM. Molecular docking studies suggested that the pentafluoropropyl group enhances binding affinity through hydrophobic interactions with a sub-pocket of the enzyme.
Pharmacokinetic studies of derivatives based on this scaffold have shown promising results. Research published in European Journal of Pharmaceutical Sciences (2023) reported that ester prodrugs of 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid exhibited improved oral bioavailability (up to 78% in rodent models) while maintaining the parent compound's pharmacological activity. The fluorinated side chain was found to significantly reduce first-pass metabolism, addressing a common limitation of carboxylic acid-containing drugs.
Emerging applications in radiopharmaceuticals have also been explored. A recent study in Nuclear Medicine and Biology (2024) investigated the potential of 18F-labeled analogs of 3-hydroxy-1-(2,2,3,3,3-pentafluoropropyl)cyclobutane-1-carboxylic acid for positron emission tomography (PET) imaging. The researchers successfully synthesized the radiotracer with a radiochemical purity >95% and demonstrated specific uptake in tumor xenografts expressing high levels of amino acid transporters, suggesting utility in oncology diagnostics.
Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its pharmacological profile and investigations into its potential as a bifunctional linker for antibody-drug conjugates (ADCs). The unique combination of the strained cyclobutane ring and fluorine atoms presents opportunities for creating novel chemical entities with improved target engagement and physicochemical properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
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